molecular formula C19H17ClN2O4S3 B11410994 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline

2-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11410994
M. Wt: 469.0 g/mol
InChI Key: VUYXOSCIVRCLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of sulfonyl, thiazole, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced by reacting the thiazole intermediate with chlorobenzenesulfonyl chloride and methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Tetrahydroisoquinoline: The final step involves coupling the sulfonylated thiazole with tetrahydroisoquinoline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The aromatic ring of the chlorobenzenesulfonyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylbenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
  • 2-[4-(4-Bromobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

Uniqueness

  • Structural Features : The presence of both chlorobenzenesulfonyl and methanesulfonyl groups in the thiazole ring makes it unique.
  • Reactivity : The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl groups, making it distinct in its chemical behavior.
  • Applications : Its specific applications in medicinal chemistry and organic synthesis set it apart from similar compounds.

Properties

Molecular Formula

C19H17ClN2O4S3

Molecular Weight

469.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonyl-1,3-thiazole

InChI

InChI=1S/C19H17ClN2O4S3/c1-28(23,24)19-21-17(29(25,26)16-8-6-15(20)7-9-16)18(27-19)22-11-10-13-4-2-3-5-14(13)12-22/h2-9H,10-12H2,1H3

InChI Key

VUYXOSCIVRCLNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.